molecular formula C14H28N2O2 B2644555 tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate CAS No. 2095411-22-4

tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate

Cat. No.: B2644555
CAS No.: 2095411-22-4
M. Wt: 256.39
InChI Key: MKACRTRETQBGMX-UHFFFAOYSA-N
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Description

tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate is a chemical compound with the molecular formula C14H28N2O2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl chloroformate and 2-methyl-2-(piperidin-4-yl)propan-1-ol as starting materials. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce new functional groups into the piperidine ring .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. Its carbamate group provides a versatile site for further chemical modifications .

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It may interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating certain diseases or conditions due to its unique chemical properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate is unique due to its specific combination of a tert-butyl group, a carbamate group, and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

tert-butyl N-(2-methyl-2-piperidin-4-ylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-10-14(4,5)11-6-8-15-9-7-11/h11,15H,6-10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKACRTRETQBGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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